
6,7-seco-angustilobine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-seco-angustilobine B is an indole alkaloid derived from the plant Alstonia scholaris, which belongs to the Apocynaceae family. This compound is part of a larger group of alkaloids known for their diverse biological activities. Alstonia scholaris has been traditionally used in various medicinal systems, including Ayurveda and Traditional Chinese Medicine, to treat a range of ailments such as fever, pain, inflammation, and respiratory disorders .
Wissenschaftliche Forschungsanwendungen
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6,7-seco-angustilobine B involves the photoinduced [3+2] cycloaddition reaction. This reaction is carried out under aerobic conditions, where the Alstonia indole alkaloid undergoes a photoinduced electron transfer, leading to the formation of a radical ion pair. This pair then undergoes further electron transfer, proton transfer, and radical recombination processes to yield the final product .
Industrial Production Methods
Currently, there is limited information on the industrial production methods for this compound. Most of the research and production are conducted at a laboratory scale, focusing on the synthesis and characterization of the compound for scientific studies .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-seco-angustilobine B primarily undergoes photoinduced [3+2] cycloaddition reactions. This type of reaction involves the addition of the compound to fullerene [C60] under aerobic conditions, resulting in the formation of a monoaddition photoadduct .
Common Reagents and Conditions
Reagents: Fullerene [C60], Alstonia indole alkaloid
Conditions: Aerobic conditions, photoinduced electron transfer
Major Products
The major product formed from the photoinduced [3+2] cycloaddition reaction is a monoaddition photoadduct, which is characterized by various spectroscopic techniques such as UV, IR, MALDI-TOFMS, and NMR .
Wirkmechanismus
The mechanism of action of 6,7-seco-angustilobine B involves photoinduced electron transfer and radical recombination pathways. The compound undergoes a series of electron and proton transfers, leading to the formation of radical intermediates. These intermediates then recombine to form the final product. This mechanism highlights the compound’s potential for use in photodynamic therapy and other applications that involve radical chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Angustilobine B acid
- Losbanine (6,7-seco-6-norangustilobine B)
- N-4-methyl angustilobine B
- Angustilobine B N-4-oxide
Uniqueness
6,7-seco-angustilobine B is unique due to its specific structural features and the types of reactions it undergoes. Unlike other similar compounds, it has been extensively studied for its photoinduced [3+2] cycloaddition reactions, making it a valuable compound for research in photochemistry and radical chemistry .
Eigenschaften
IUPAC Name |
methyl (4aS,5S)-5-(1H-indol-2-yl)-2-methyl-1,3,4,4a,6,8-hexahydrooxepino[4,5-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-22-9-7-16-15(12-22)8-10-25-13-20(16,19(23)24-2)18-11-14-5-3-4-6-17(14)21-18/h3-6,8,11,16,21H,7,9-10,12-13H2,1-2H3/t16-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQMYHQHWMKUFY-JXFKEZNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C(=CCOCC2(C3=CC4=CC=CC=C4N3)C(=O)OC)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]2C(=CCOC[C@]2(C3=CC4=CC=CC=C4N3)C(=O)OC)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
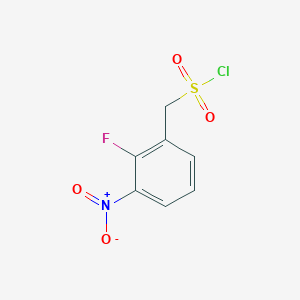

![5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2476914.png)
![prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2476916.png)
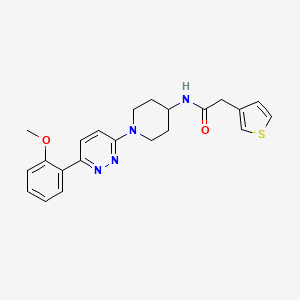
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea](/img/structure/B2476919.png)
![5-(4-fluorobenzyl)-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2476920.png)
![Spiro[3.4]octan-6-one](/img/structure/B2476922.png)
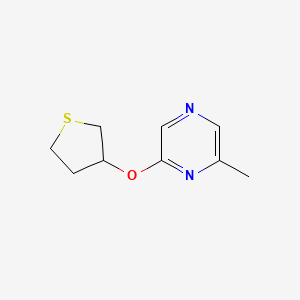
![3,6-dichloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-2-carboxamide](/img/structure/B2476925.png)
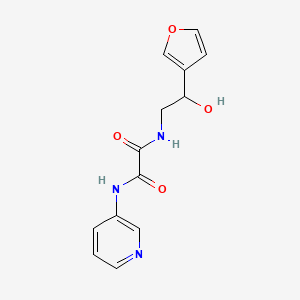
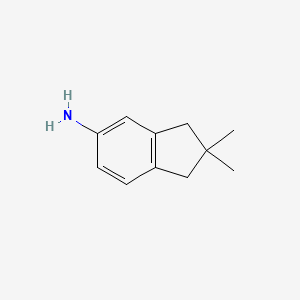
![N-(3-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2476928.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide](/img/structure/B2476929.png)
